molecular formula C10H15N3S B2757559 4-Thiomorpholin-4-ylbenzene-1,2-diamine CAS No. 1696692-81-5

4-Thiomorpholin-4-ylbenzene-1,2-diamine

Cat. No.: B2757559
CAS No.: 1696692-81-5
M. Wt: 209.31
InChI Key: QXYSLDNVBQZSBG-UHFFFAOYSA-N
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Description

4-Thiomorpholin-4-ylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15N3S. It is characterized by the presence of a thiomorpholine ring attached to a benzene ring substituted with two amino groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine typically involves the reaction of thiomorpholine with benzene-1,2-diamine under specific conditions. One common method includes the use of sulfonium salts and cyclization reactions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiomorpholin-4-ylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Thiomorpholin-4-ylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiomorpholin-4-ylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Properties

IUPAC Name

4-thiomorpholin-4-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSLDNVBQZSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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